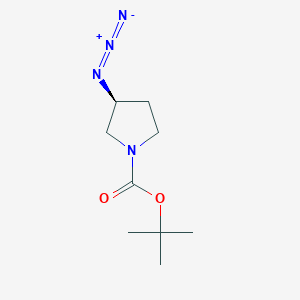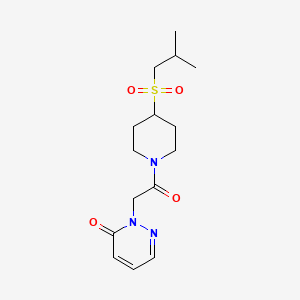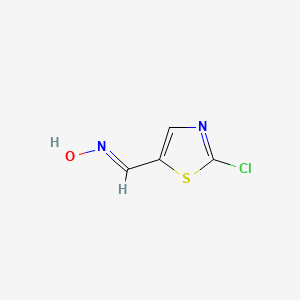![molecular formula C12H12F3N3S B2513704 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine CAS No. 2415621-69-9](/img/structure/B2513704.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is a compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolopyridine derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine is not fully understood. However, it has been suggested that this compound may inhibit the activity of protein kinase CK2 by binding to its active site. This inhibition can lead to the induction of cell death in cancer cells.
Biochemische Und Physiologische Effekte
2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing cell death. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine in lab experiments is its potential anticancer activity. This compound can induce cell death in cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine. One direction is to further investigate its potential anticancer activity and develop it as a potential anticancer drug. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, future research can focus on the development of derivatives of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine involves the reaction of 2-chloro-3-nitropyridine with 2-(trifluoromethyl)piperidine in the presence of a base such as potassium carbonate. The resulting compound is then reduced using palladium on carbon in the presence of hydrogen gas to yield the final product. This synthesis method has been reported in various research articles and is considered reliable.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biological activities, including inhibition of protein kinase CK2, which is involved in cell proliferation and apoptosis. It has also been shown to have potential anticancer activity, as it can induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-5-18(6-3-8)11-17-9-7-16-4-1-10(9)19-11/h1,4,7-8H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLICCGJYSNLEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=C(S2)C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(trifluoromethyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)



![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)
![(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2513637.png)
![3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513639.png)

![2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide](/img/structure/B2513644.png)